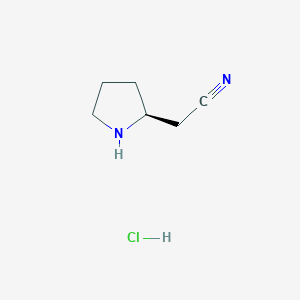

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride

Description

Properties

IUPAC Name |

2-[(2S)-pyrrolidin-2-yl]acetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-3,5H2;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAACCSVWIKYDN-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CC#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

Introduction of the Acetonitrile Group: The acetonitrile group is introduced via nucleophilic substitution reactions, often using cyanide sources like sodium cyanide or potassium cyanide.

Chiral Resolution: The chiral center is resolved using chiral catalysts or chiral auxiliaries to obtain the desired (S)-enantiomer.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrile carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride is primarily explored for its potential as a therapeutic agent. Its chiral nature allows it to interact selectively with biological targets, which is crucial in drug design and development. Studies have indicated that this compound may exhibit biological activities, including:

- Receptor Interactions : It has been investigated for its affinity towards various receptors, suggesting potential applications in treating neurological disorders.

- Antidepressant Development : The compound serves as a building block in synthesizing novel antidepressants that aim for rapid onset of action and reduced side effects.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in the production of other biologically active molecules. Its ability to undergo various chemical reactions makes it valuable for:

- Synthesis of Complex Molecules : It can be involved in metal-catalyzed reactions to create complex structures necessary for drug development.

- Building Block for Bioactive Compounds : Its structural features enable the synthesis of derivatives with enhanced pharmacological properties .

Case Study 1: Antidepressant Synthesis

A recent study highlighted the use of this compound in developing new antidepressants. Researchers employed this compound to synthesize derivatives that showed promising results in preclinical trials, focusing on improving cognitive function while minimizing side effects. The study emphasized the importance of the pyrrolidine ring in enhancing the compounds' efficacy and selectivity.

In another investigation, this compound was screened for its interaction with human monoacylglycerol lipase (hMAGL). The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential applications in pain management and neuroprotection. This study underscores the compound's versatility and relevance in pharmacological research .

Comparative Analysis of Related Compounds

To better understand the applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Application | Notable Properties |

|---|---|---|

| (R)-2-(Pyrrolidin-2-yl)acetonitrile | Antidepressant synthesis | Chiral structure enhances receptor selectivity |

| 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile | Forensic analysis and drug development | Used in gas chromatography for stimulant detection |

| Pyrrolidinone derivatives | Pain management | Inhibitory effects on hMAGL and FAAH |

Mechanism of Action

The mechanism of action of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions, while the pyrrolidine ring provides structural stability. These interactions influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Formula : C₆H₁₀ClN₂

- Molecular Weight : ~145.61 g/mol (calculated)

- Functional Groups : Acetonitrile (nitrile), pyrrolidine (secondary amine), hydrochloride salt.

- Solubility : Likely polar due to the hydrochloride salt, enhancing aqueous solubility compared to the free base.

Comparison with Structurally Similar Compounds

2-(Pyridin-4-yl)acetonitrile Hydrochloride

- Molecular Formula : C₇H₇ClN₂

- Molecular Weight : 154.60 g/mol

- CAS : 92333-25-0

- Key Differences: Replaces the pyrrolidine ring with a pyridine ring, introducing aromaticity and altering electronic properties. Hazards: Higher toxicity (H302+H312+H332: harmful if swallowed, in contact with skin, or inhaled) .

(1H-Pyrrol-2-yl)acetonitrile

(S)-2-(Pyrrolidin-3-yl)acetic Acid Hydrochloride

(S)-Methyl 2-(Pyrrolidin-2-yl)acetate Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂

- Molecular Weight : 179.65 g/mol

- CAS : 439918-59-9

- Key Differences :

- Ester group instead of nitrile, altering metabolic stability and reactivity.

- The methyl ester may serve as a prodrug, hydrolyzing to the carboxylic acid in vivo.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Pharmacological Relevance of Analogs

Key Findings and Implications

Functional Group Impact :

- The nitrile group in (S)-2-(Pyrrolidin-2-yl)acetonitrile HCl may enhance metabolic stability compared to esters or carboxylic acids .

- Pyridine analogs exhibit higher toxicity, likely due to aromatic interactions .

Stereochemical Considerations :

- The S-configuration in pyrrolidine derivatives could optimize target binding in chiral environments, as seen in kinase inhibitors like XL413 .

Synthetic Utility :

- Hydrochloride salts improve solubility, facilitating use in aqueous reaction conditions .

Biological Activity

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride, also known as 2-[(2S)-pyrrolidin-2-yl]acetonitrile hydrochloride, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₆H₁₁ClN₂ and a molar mass of 146.62 g/mol. Its structure features a pyrrolidine ring and an acetonitrile group , which contribute to its unique properties and biological interactions. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The pyrrolidine ring can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, indicating potential applications in treating neurological disorders. Additionally, the nitrile group may participate in covalent bonding with target proteins, enhancing the compound's biological efficacy.

Biological Activity Highlights

- Analgesic and Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit analgesic effects, potentially making it a candidate for pain management therapies. Its anti-inflammatory properties could further support its use in treating conditions characterized by inflammation.

- Antimicrobial Activity : Research indicates that this compound demonstrates antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Anticancer Potential : In vitro studies have explored its anticancer properties using cell lines such as A549 (human lung adenocarcinoma). The compound exhibited cytotoxic effects that were structure-dependent, suggesting that modifications to its chemical structure could enhance its therapeutic potential against cancer cells while minimizing toxicity to normal cells .

Data Table: Biological Activity Overview

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including this compound. The results indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

- Anticancer Activity Assessment : In a comparative study involving various pyrrolidine derivatives, this compound was tested for cytotoxicity against A549 cells. The findings revealed that it effectively reduced cell viability compared to control groups, highlighting its potential as an anticancer agent .

- Neurotransmitter Modulation Studies : Research focusing on the interaction of this compound with neurotransmitter systems revealed its capability to influence dopamine and serotonin pathways, which are critical in mood regulation and pain perception.

Q & A

Q. What synthetic routes are validated for producing enantiomerically pure (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride?

Methodological Answer: Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. For pyrrolidine derivatives, methods include:

- Chiral Pool Synthesis : Starting from (S)-proline or its derivatives, followed by cyanomethylation via nucleophilic substitution .

- Asymmetric Hydrogenation : Using transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce imine intermediates to the (S)-configured pyrrolidine backbone .

- Quality Control : Validate enantiopurity via chiral HPLC (e.g., Chiralpak IA/IB columns) or polarimetry, cross-referenced with X-ray crystallography for absolute configuration confirmation .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR to verify pyrrolidine ring protons (δ 1.5–3.5 ppm) and nitrile functionality (C≡N stretch at ~2250 cm in IR) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 162.07 for CHClNO) .

- X-ray Diffraction : Single-crystal analysis using SHELX software to resolve chiral centers and hydrogen-bonding networks in the hydrochloride salt .

Advanced Research Questions

Q. How do solvent polarity and counterion effects influence the stability of this compound in aqueous media?

Methodological Answer:

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) in buffers (pH 1–9). Monitor nitrile hydrolysis to amides/carboxylic acids via LC-MS .

- Counterion Impact : Compare hydrochloride vs. other salts (e.g., trifluoroacetate) for hygroscopicity and shelf life. Use dynamic vapor sorption (DVS) to quantify moisture uptake .

- Solvent Optimization : Acetonitrile/water mixtures (e.g., 70:30 v/v) minimize degradation during HPLC analysis due to low nucleophilicity .

Q. What strategies resolve contradictions in chiral purity data between HPLC and polarimetry?

Methodological Answer:

- Case Example : Discrepancies may arise from solvent-dependent optical rotation or column matrix interactions.

- Step 1 : Re-run chiral HPLC with alternative mobile phases (e.g., hexane/isopropanol vs. acetonitrile/water) to assess column specificity .

- Step 2 : Validate polarimetry results using a standardized concentration (1% w/v in methanol) and temperature (25°C) .

- Step 3 : Cross-validate via -NMR with chiral shift reagents (e.g., Eu(hfc)) to detect diastereomeric splitting .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states for nitrile hydrolysis. Key parameters include:

- MD Simulations : Simulate interactions with biological nucleophiles (e.g., cysteine thiols) to predict metabolic pathways .

Safety and Handling in Academic Settings

Q. What are the critical safety protocols for handling nitrile-containing compounds like this compound?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize with sodium bicarbonate (for HCl) and absorb with vermiculite. Avoid water to prevent exothermic reactions .

- Waste Disposal : Segregate as hazardous halogenated waste (EPA Code D003) due to cyanide release potential under extreme conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.